molecular formula C9H20NO4P B15202468 Diethyl (2-methylpyrrolidin-2-yl) phosphate

Diethyl (2-methylpyrrolidin-2-yl) phosphate

Cat. No.: B15202468
M. Wt: 237.23 g/mol
InChI Key: UTGYNNHVLXIXGN-UHFFFAOYSA-N
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Description

Diethyl (2-methylpyrrolidin-2-yl) phosphate (CAS: 157230-68-7) is an organophosphorus compound characterized by a pyrrolidine ring substituted with a methyl group and a diethyl phosphate moiety. Structurally, it consists of a phosphorus atom bonded to two ethoxy groups, one oxygen atom, and a 2-methylpyrrolidin-2-yl group via an ester linkage. This compound has been utilized as a spin resonance probe for studying titration interactions and pH gradients in biological systems . Notably, it has demonstrated utility in vivo as a marker for atrial reperfusion injury and exhibits cytosolic compartmentalization in vitro . Its pH-sensitive properties, particularly in NMR applications, highlight its role in non-invasive studies of pathological processes involving pH variations .

Properties

Molecular Formula

C9H20NO4P

Molecular Weight

237.23 g/mol

IUPAC Name

diethyl (2-methylpyrrolidin-2-yl) phosphate

InChI

InChI=1S/C9H20NO4P/c1-4-12-15(11,13-5-2)14-9(3)7-6-8-10-9/h10H,4-8H2,1-3H3

InChI Key

UTGYNNHVLXIXGN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1(CCCN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methylpyrrolidin-2-yl) phosphate typically involves the reaction of 2-methylpyrrolidine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

    Starting Materials: 2-methylpyrrolidine and diethyl phosphorochloridate.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methylpyrrolidine is added to a solution of diethyl phosphorochloridate in an inert solvent such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

DEPMPH derivatives serve as substrates for stereoselective cycloadditions to generate functionalized heterocycles:

  • Nitrone Cycloaddition :
    Reaction with dimethyl maleate or maleic anhydride produces isoxazolidine-phosphonates (20 , 23 ) as single diastereomers in 70–84% yields .

  • Mechanism :
    The reaction proceeds via a diastereospecific [3+2] cycloaddition, confirmed by <sup>31</sup>P and <sup>1</sup>H NMR .

Table 2: Cycloaddition Outcomes

DienophileProductYield (%)Diastereoselectivity
Dimethyl maleateIsoxazolidine 20 84Single diastereomer
Maleic anhydrideIsoxazolidine 23 75Single diastereomer
cis-1,4-DiolIsoxazolidine 21 70Single diastereomer

Data from .

Hydrogenation and Functional Group Transformations

Cycloadducts undergo reductive and functionalization steps:

  • Hydrogenolysis :
    Isoxazolidine 20 is hydrogenated (15 bar H<sub>2</sub>, 5 h) to yield γ-lactam 18 (94% yield) .

  • Mesylation and Cyclization :
    Mesylation of 21 followed by hydrogenolysis forms pyrrolidine 27 (70% yield) .

Table 3: Hydrogenation Parameters

SubstrateConditionsProductYield (%)
20 15 bar H<sub>2</sub>, 5 hγ-Lactam 18 94
25 15 bar H<sub>2</sub>, 6 hPyrrolidine 27 70

Data from .

Empirical Relationships and Structural Insights

  • Pyramidalization at Phosphorus :
    X-ray crystallography and DFT calculations reveal that steric crowding increases the pyramidalization angle (C–P–O), enhancing Δδ<sub>ab</sub> sensitivity .

  • pK<sub>a</sub> Modulation :
    Electron-withdrawing groups lower pK<sub>a</sub>, while bulky substituents reduce Δδ<sub>ab</sub> .

Scientific Research Applications

Diethyl (2-methylpyrrolidin-2-yl) phosphate, also known as diethyl(2-methylpyrrolidin-2-yl)phosphonate, is a phosphonate compound with a unique pyrrolidine structure, featuring a diethyl phosphate group attached to a 2-methylpyrrolidine moiety. It is primarily used in biological and chemical research, particularly as a pH indicator in nuclear magnetic resonance (NMR) studies.

Scientific Research Applications

pH Indicator in NMR Studies

  • Sensitivity and Range: this compound exhibits a fourfold greater sensitivity compared to inorganic phosphate, making it suitable for probing intracellular and extracellular pH levels in biological systems . It is effective in the pH range of 5.0-7.5, allowing for the assessment of pH variations of less than 0.1 pH units .
  • In vivo pH Imaging: this compound can measure pH variations in isolated organs and cellular compartments, contributing to the understanding of metabolic processes and cellular environments. However, it has been found to be toxic for mice at high concentrations .
  • Trans-sarcolemmal pH Gradients: The compound has been used to provide clear evidence of trans-sarcolemmal pH gradients in Dictyostelium discoideum cells with an accuracy of less than 0.05 pH units .

Interaction Studies and Applications

  • NMR Probe: this compound is effective as an NMR probe, capable of detecting subtle changes in pH across different compartments within cells, which provides insights into metabolic states and cellular health. Its interactions with biomolecules have been explored to understand its role in biochemical pathways.
  • Ischemia/Reperfusion Studies: The compound has been used to study pH changes associated with ischemia/reperfusion in isolated rat hearts and livers. It distributes into external and cytosolic compartments in normoxic organs, and additional peaks can be observed in ischemic livers, corresponding to acidic vesicles . During myocardial ischemia, a third peak appears, corresponding to the compound located in ventricular and atrial cavities .

Development of New pH Probes

  • Novel Derivatives: this compound serves as a basis for creating new conformationally constrained or sterically hindered α-aminophosphonates . These derivatives are tested for their pH reporting and cytotoxic properties in vitro and show near-neutral pKa values (ranging from 6.28 to 6.97) and spectroscopic sensitivities ranging from 9.2 to 10.7 ppm .
  • Structural Insights: Research involving these derivatives includes X-ray crystallographic studies and calculations to understand the inductive and stereochemical effects of substituents linked to the protonated amine function . Steric crowding around the phosphorus atom is crucial for modulating chemical shifts .

Data Table: Comparison with Similar Compounds

Compound NameStructure SimilarityUnique Features
Diethyl phosphonateSimilar backboneCommonly used as a precursor in organic synthesis
Methyl (2-methylpyrrolidin-2-yl) phosphatePyrrolidine ringLess lipophilic compared to diethyl variant
1-Methylpyrrolidin-2-one phosphonatePyrrolidine structureDifferent functional groups leading to varied reactivity
Diisopropyl phosphonateSimilar phosphorus groupUsed primarily in agricultural applications

Mechanism of Action

The mechanism of action of diethyl (2-methylpyrrolidin-2-yl) phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It has been shown to affect pathways related to ischemia/reperfusion injury, particularly in the heart and liver.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Diethyl Phosphate Esters

Diethyl phosphate esters vary by their substituent groups, influencing their chemical behavior and applications. Key analogs include:

Compound Name Structure/Substituent Key Applications/Properties References
Diethyl (2-methylpyrrolidin-2-yl) phosphate 2-Methylpyrrolidin-2-yl group Spin resonance probe, pH gradient studies
Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate Benzyl-triazole group Pharmacochemical intermediate; synthesized via Brook rearrangement
Butan-2-yl diethyl phosphate Butan-2-yl group Industrial applications (limited data)
  • Synthetic Routes: The triazole-substituted analog () is synthesized via phosphonylation and Brook rearrangement, a method applicable to α-hydroxyphosphoryl compounds.
  • Spectroscopic Characterization : The triazole analog was fully characterized using ¹H, ¹³C, and ³¹P NMR, with ¹H-³¹P HMBC proving critical for structural elucidation . Similar methods may apply to the target compound.

Functional Analogs: pH-Sensitive Organophosphorus Probes

Unlike the phosphate ester, DEPMPH exhibits enhanced ³¹P NMR sensitivity (4× greater than inorganic phosphate) for detecting pH changes in the range of 5.0–7.5, enabling resolution of <0.1 pH unit variations . Key differences:

Property This compound DEPMPH (Phosphonate)
Bond Type P–O–C (ester) P–C (phosphonate)
NMR Sensitivity Moderate (specific data not provided) High (Δδ = 4× inorganic phosphate)
Compartmentalization Cytosolic and extracellular distribution Localizes in acidic vesicles (pH 5.3–5.6) during ischemia

Research Implications and Gaps

  • Mechanistic Insights : While DEPMPH’s pH-sensing mechanism is well-documented , the target phosphate’s NMR behavior requires further characterization.
  • Synthetic Optimization : Lessons from the triazole analog’s synthesis () could improve the target compound’s production purity and yield.

Biological Activity

Diethyl (2-methylpyrrolidin-2-yl) phosphate, also known as diethyl(2-methylpyrrolidin-2-yl)phosphonate (DEPMPH), is a phosphonate compound that has garnered attention for its unique properties and applications in biological research. This article provides a comprehensive overview of its biological activity, focusing on its role as a pH indicator in nuclear magnetic resonance (NMR) studies, its interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a diethyl phosphate group attached to a 2-methylpyrrolidine moiety. This structure allows for significant interaction with biological systems, particularly in terms of pH sensitivity. The compound exhibits enhanced sensitivity in detecting pH changes compared to traditional inorganic phosphates, making it valuable for various scientific applications.

Biological Activity

1. pH Indicator in NMR Studies

DEPMPH has been established as a highly sensitive extra- and intracellular 31P^{31}P NMR pH indicator. Research shows that it can detect pH variations of less than 0.1 units within the physiological range of 5.0 to 7.5, which is crucial for understanding metabolic processes in isolated organs such as rat hearts and livers .

In studies involving ischemia/reperfusion scenarios, DEPMPH demonstrated a four-fold greater sensitivity than inorganic phosphate, allowing researchers to monitor pH changes associated with these pathological conditions effectively .

2. Mechanism of Action

The mechanism by which DEPMPH functions as a pH indicator involves its ability to distribute into various cellular compartments, where it exhibits distinct resonance peaks corresponding to different pH environments. For instance, during myocardial ischemia, additional resonance peaks are observed that correspond to acidic conditions within the myocardial tissue .

Table 1: Summary of Key Research Findings on DEPMPH

StudyKey FindingsApplication
Pietri & Martel (2001) Demonstrated DEPMPH's ability to measure pH variations in isolated organs during ischemia/reperfusionNon-invasive studies of pH gradients
Smolecule (2024)Highlighted the compound's applications in probing intracellular and extracellular pH levelsNMR studies and metabolic research
MDPI (2021) Discussed the structural characteristics and reactivity of DEPMPH compared to similar phosphonatesUnderstanding biochemical pathways

Case Studies

Case Study 1: Ischemia/Reperfusion in Rat Hearts

In a notable study, DEPMPH was utilized to assess pH changes in rat hearts subjected to ischemia/reperfusion. The results indicated that the compound could effectively differentiate between normoxic and ischemic conditions by measuring shifts in pH, providing insights into the metabolic state of the tissue .

Case Study 2: Cellular Environment Monitoring

Another study focused on using DEPMPH to monitor intracellular pH levels in various cellular compartments. The findings showed that DEPMPH could detect subtle changes in pH across different organelles, contributing to a better understanding of cellular health and metabolic states .

Q & A

Q. What are the established synthetic routes for DEPMPH, and how can its purity be validated?

DEPMPH is synthesized via substitution reactions at the phosphorus center, typically involving alkoxy groups. A common approach involves reacting 2-methylpyrrolidine derivatives with diethyl phosphonite precursors under anhydrous conditions. Post-synthesis purification is achieved through column chromatography or recrystallization. Purity validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR confirm structural integrity and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and P .

Q. How is DEPMPH characterized as a 31P^{31}\text{P}31P NMR pH indicator?

DEPMPH exhibits pH-dependent 31P^{31}\text{P} NMR chemical shifts due to protonation/deprotonation of its amine group. Key parameters include:

  • Chemical Shift Difference (Δδ\Delta\delta) : The difference between protonated (δb\delta_b) and unprotonated (δa\delta_a) forms, typically ~4 ppm for DEPMPH, which is 4-fold more sensitive than inorganic phosphate .
  • pKa Determination : Titration experiments in buffered solutions (e.g., Krebs-Henseleit buffer) coupled with 31P^{31}\text{P} NMR monitor pH-dependent shifts. DEPMPH has a pKa of ~7.5, ideal for physiological pH studies .

Q. What are the solubility and stability profiles of DEPMPH in biological buffers?

  • Solubility : DEPMPH is soluble in polar organic solvents (e.g., DMSO, ethanol) and aqueous buffers at concentrations up to 15 mM, making it suitable for in vitro and ex vivo studies .
  • Stability : Stable in neutral buffers (pH 6–8) for >24 hours at 25°C. Decomposition occurs under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, requiring pH-adjusted stock solutions .

Q. What toxicity thresholds have been reported for DEPMPH in biological models?

In isolated perfused rat hearts, DEPMPH shows no toxicity at 1.5–15 mM concentrations, validated via viability assays (e.g., lactate dehydrogenase release) and functional metrics (e.g., coronary flow rate) . Higher doses (>20 mM) may induce oxidative stress, requiring dose-response calibration for in vivo applications .

Advanced Research Questions

Q. How can DEPMPH be integrated into experimental designs for mapping intracellular pH in dynamic systems?

  • Protocol :
    • Loading : Incubate cells/tissues with 5–10 mM DEPMPH for 30–60 minutes.
    • NMR Acquisition : Use a 31P^{31}\text{P} NMR probe with a magnetic field ≥ 9.4 T for high resolution.
    • pH Calibration : Generate a standard curve using DEPMPH in buffers of known pH (4–9).
    • Kinetic Analysis : Monitor real-time pH changes during interventions (e.g., ischemia-reperfusion) with time-resolved NMR .
  • Validation : Cross-validate with fluorescent dyes (e.g., BCECF) to resolve compartmentalized pH gradients .

Q. How should contradictory data on DEPMPH’s pH sensitivity under varying ionic strengths be addressed?

DEPMPH’s pKa shifts under high ionic strength (>0.5 M NaCl) due to altered solvation effects. To mitigate discrepancies:

  • Control Experiments : Maintain ionic strength ≤ 0.3 M in buffers.

  • Empirical Adjustments : Use linear corrections based on the relationship:

    pKaobs=pKaref+0.1×[NaCl]\text{pKa}_{\text{obs}} = \text{pKa}_{\text{ref}} + 0.1 \times [\text{NaCl}]

    derived from DEPMPH’s behavior in isolated rat liver models .

Q. What strategies optimize DEPMPH’s performance in in vivo 31P^{31}\text{P}31P NMR studies?

  • Dose Optimization : Pre-test in pilot studies to balance signal-to-noise ratio (SNR) and toxicity (e.g., 10 mM in rodent models) .
  • Temporal Resolution : Use rapid acquisition sequences (e.g., pulse-acquire with 1–2 sec repetition time) to capture transient pH changes .
  • Spectral Editing : Apply diffusion-weighted filters to suppress extracellular DEPMPH signals and enhance intracellular specificity .

Q. How can computational modeling predict DEPMPH’s pH sensitivity in novel derivatives?

  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length, cyclic vs. linear amines) with pKa and Δδ\Delta\delta using multivariate regression. For example:

    pKa=7.2+0.5×(Electron-Withdrawing Effect)0.3×(Steric Hindrance)\text{pKa} = 7.2 + 0.5 \times (\text{Electron-Withdrawing Effect}) - 0.3 \times (\text{Steric Hindrance})

    derived from DEPMPH and its analogs .

  • DFT Calculations : Simulate protonation-induced chemical shift changes using Gaussian software with B3LYP/6-31G(d) basis sets .

Q. What are the challenges in using DEPMPH for pH mapping in heterogeneous tissues?

  • Spatial Resolution : Limited by NMR voxel size (~1 mm3^3). Address with hyperpolarization or chemical shift imaging (CSI) .
  • Compartmentalization : Mitochondrial vs. cytosolic pH gradients require selective loading (e.g., mitochondrial-targeted DEPMPH derivatives) .
  • Signal Overlap : Differentiate DEPMPH from endogenous phosphates (e.g., ATP) via spectral deconvolution algorithms .

Q. Can DEPMPH be combined with other probes for multimodal pH analysis?

Yes, synergistic use with:

  • Fluorescent Probes (e.g., SNARF-1): Correlate NMR pH data with subcellular localization via confocal microscopy .
  • Electrochemical Sensors : Validate extracellular pH concurrently with intracellular DEPMPH signals .
  • Metabolic Markers : Co-administer 13C^{13}\text{C}-glucose to link pH changes to glycolytic flux .

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